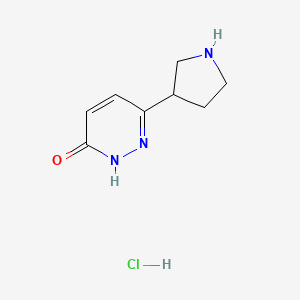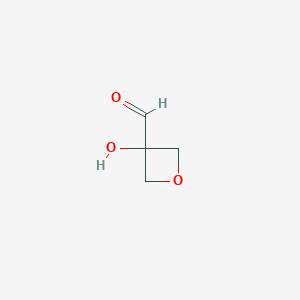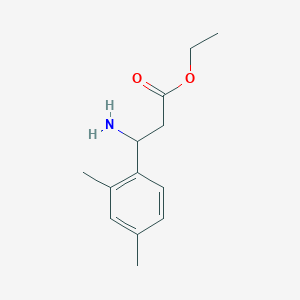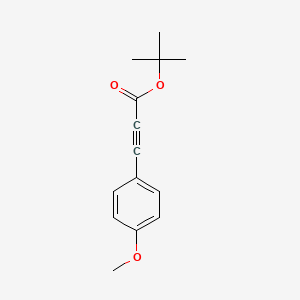
6-(Pyrrolidin-3-yl)pyridazin-3(2H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride is a compound that features a pyrrolidine ring fused to a pyridazinone moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to the compound’s unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride typically involves the construction of the pyrrolidine ring followed by its fusion with the pyridazinone moiety. One common method involves the use of reductive amination reactions, where a carbonyl compound reacts with an amine in the presence of a reducing agent . Another approach involves the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrolidine or pyridazinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups onto the compound .
Scientific Research Applications
6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their additional functional groups and overall molecular architecture.
Uniqueness
6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one hydrochloride is unique due to the presence of both the pyrrolidine and pyridazinone moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12ClN3O |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
3-pyrrolidin-3-yl-1H-pyridazin-6-one;hydrochloride |
InChI |
InChI=1S/C8H11N3O.ClH/c12-8-2-1-7(10-11-8)6-3-4-9-5-6;/h1-2,6,9H,3-5H2,(H,11,12);1H |
InChI Key |
NMAOADRHEUASTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=NNC(=O)C=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-1-[(2-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13476418.png)
![Tert-butyl 8-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13476425.png)

![1-[(Methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B13476438.png)
![1-Cyanospiro[2.2]pentane-1-carboxylic acid](/img/structure/B13476445.png)
![5-[2-(thiophen-2-yl)ethenyl]-1H-pyrazole; trifluoroacetic acid](/img/structure/B13476447.png)


![3-(5-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13476477.png)
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(2-methoxy-phenyl)-propionic acid](/img/structure/B13476480.png)


![Methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13476532.png)

